![molecular formula C15H17O4PS B14563284 Dimethyl [2-oxo-3-(5-phenylthiophen-2-yl)propyl]phosphonate CAS No. 62110-77-4](/img/structure/B14563284.png)
Dimethyl [2-oxo-3-(5-phenylthiophen-2-yl)propyl]phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl [2-oxo-3-(5-phenylthiophen-2-yl)propyl]phosphonate is a chemical compound known for its unique structure and reactivity. It belongs to the class of dialkyl phosphonates, which are widely used in organic synthesis due to their versatility and reactivity. This compound features a phosphonate group attached to a thiophene ring, making it a valuable intermediate in the synthesis of various heterocyclic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl [2-oxo-3-(5-phenylthiophen-2-yl)propyl]phosphonate can be achieved through several methods. One common approach involves the acylation of methylphosphonates. This method includes the metalation of dialkyl methylphosphonates, followed by the transformation of the obtained organolithium reagent into an organocuprate reagent. This intermediate is then reacted with acetyl chloride or its synthetic equivalent .
Another synthetic approach is based on the Michaelis–Arbuzov reaction of haloacetones with trialkyl phosphites. This reaction requires heating the reagents to 120–150°C. A practical version of this reaction involves the in situ generation of iodoacetone from chloroacetone, followed by treatment with trimethyl phosphite to form dimethyl (2-oxopropyl)phosphonate .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using the Michaelis–Arbuzov reaction due to its efficiency and scalability. The reaction conditions are optimized to ensure high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Dimethyl [2-oxo-3-(5-phenylthiophen-2-yl)propyl]phosphonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the phosphonate group to phosphine oxides or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and specific solvents to ensure selectivity and yield.
Major Products
The major products formed from these reactions include phosphorylated heterocycles, phosphonic acids, and phosphine oxides. These products are valuable intermediates in the synthesis of various organic compounds.
Scientific Research Applications
Dimethyl [2-oxo-3-(5-phenylthiophen-2-yl)propyl]phosphonate has numerous scientific research applications:
Chemistry: It is used as a reagent in the synthesis of phosphorylated heterocycles and other complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of dimethyl [2-oxo-3-(5-phenylthiophen-2-yl)propyl]phosphonate involves its reactivity with various molecular targets. The phosphonate group can interact with enzymes and other proteins, potentially inhibiting their activity or altering their function. The thiophene ring can also participate in π-π interactions with aromatic residues in proteins, further influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
Dimethyl [2-oxo-3-(thiophen-2-yl)propyl]phosphonate: Similar structure but lacks the phenyl group, resulting in different reactivity and applications.
Dimethyl [2-oxo-3-(3-trifluoromethylphenoxy)propyl]phosphonate: Contains a trifluoromethyl group, which imparts different electronic properties and reactivity.
Uniqueness
Dimethyl [2-oxo-3-(5-phenylthiophen-2-yl)propyl]phosphonate is unique due to the presence of both the phenyl and thiophene rings, which provide a combination of electronic and steric effects that influence its reactivity and applications. This makes it a valuable compound for the synthesis of complex organic molecules and materials.
Properties
CAS No. |
62110-77-4 |
|---|---|
Molecular Formula |
C15H17O4PS |
Molecular Weight |
324.3 g/mol |
IUPAC Name |
1-dimethoxyphosphoryl-3-(5-phenylthiophen-2-yl)propan-2-one |
InChI |
InChI=1S/C15H17O4PS/c1-18-20(17,19-2)11-13(16)10-14-8-9-15(21-14)12-6-4-3-5-7-12/h3-9H,10-11H2,1-2H3 |
InChI Key |
JCUOAOROMBPFDE-UHFFFAOYSA-N |
Canonical SMILES |
COP(=O)(CC(=O)CC1=CC=C(S1)C2=CC=CC=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


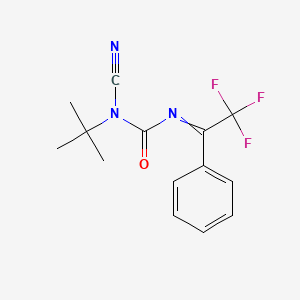
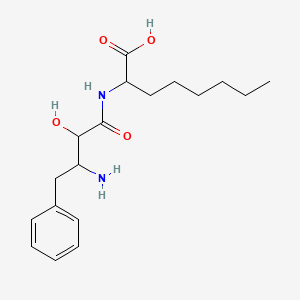
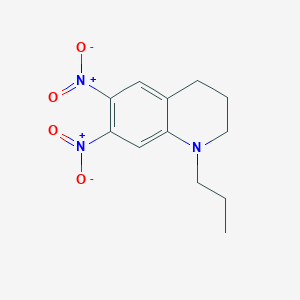
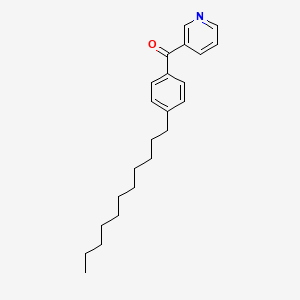
![Ethyl 3-[(2-chlorophenyl)(cyano)amino]-2-cyanoprop-2-enoate](/img/structure/B14563219.png)
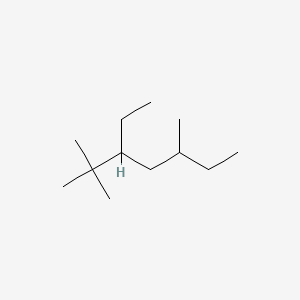
![Ethyl 2-[5-(2,4-dichlorophenoxy)-2-nitrophenoxy]propanoate](/img/structure/B14563227.png)
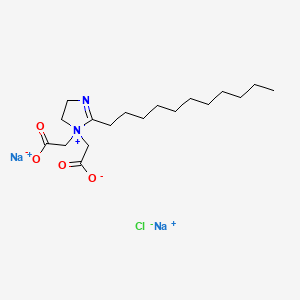

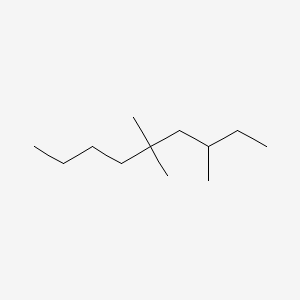
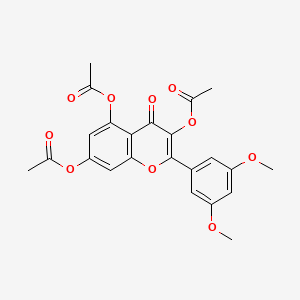
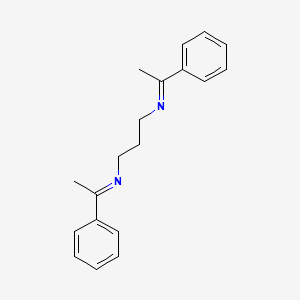

![1,1'-[3-(Diphenylmethylidene)penta-1,4-diyne-1,5-diyl]dibenzene](/img/structure/B14563273.png)
